N-hydroxy-N-methylfuran-2-carboxamide
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Overview
Description
5-Hydroxyisatin is a derivative of isatin, a compound first obtained by the oxidative degradation of indigo It is a hydroxylated form of isatin, specifically hydroxylated at the fifth position of the isatin molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxyisatin can be synthesized through several methods. One common approach involves the hydroxylation of isatin using appropriate reagents. For instance, the synthesis can be achieved by reacting isatin with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 5-Hydroxyisatin may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyisatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the isatin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyindole derivatives.
Substitution: Various substituted isatin derivatives depending on the reagents used
Scientific Research Applications
5-Hydroxyisatin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its role in inhibiting enzymes such as monoamine oxidase, which is involved in the catabolism of neurotransmitters.
Medicine: Potential therapeutic applications include its use as an antioxidant and its role in neurodegenerative disease research.
Industry: It is used in the synthesis of dyes and pigments due to its vibrant color properties .
Mechanism of Action
The mechanism of action of 5-Hydroxyisatin involves its interaction with various molecular targets. For example, it acts as an inhibitor of monoamine oxidase, thereby increasing the levels of neurotransmitters such as dopamine in the brain. This inhibition occurs through the binding of 5-Hydroxyisatin to the active site of the enzyme, preventing the breakdown of neurotransmitters .
Comparison with Similar Compounds
Isatin: The parent compound from which 5-Hydroxyisatin is derived.
5-Hydroxyoxindole: Another hydroxylated derivative with similar biological activities.
6-Hydroxyisatin: Hydroxylated at a different position, leading to different chemical properties.
Uniqueness: 5-Hydroxyisatin is unique due to its specific hydroxylation at the fifth position, which imparts distinct chemical and biological properties. This specific modification enhances its ability to interact with certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-hydroxy-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAHIEOWHDMBKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CO1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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